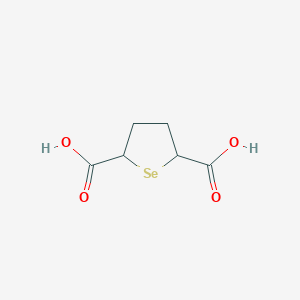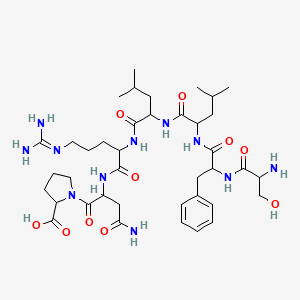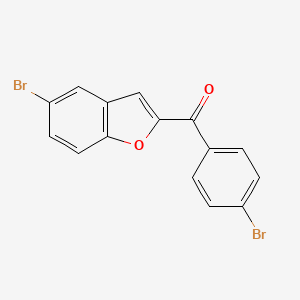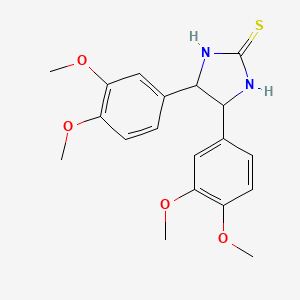
2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid is a selenium-containing organic compound with the molecular formula C6H8O4Se. It is a derivative of hexaric acid, where selenium replaces one of the oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid typically involves the reaction of hexaric acid derivatives with selenium reagents. One common method includes the use of selenous acid (H2SeO3) in the presence of a dehydrating agent to facilitate the incorporation of selenium into the hexaric acid structure .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the selenium atom can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: NaBH4
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenide compounds .
Scientific Research Applications
2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing selenium-containing organic compounds, which are valuable in studying the role of selenium in organic chemistry.
Biology: The compound is used in biochemical studies to investigate the effects of selenium on biological systems, including its antioxidant properties and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known benefits in human health.
Mechanism of Action
The mechanism of action of 2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid involves its interaction with various molecular targets and pathways. Selenium, as an essential trace element, plays a crucial role in the antioxidant defense system by being a component of selenoproteins. These proteins help protect cells from oxidative damage by neutralizing reactive oxygen species (ROS). The compound’s effects are mediated through its incorporation into these selenoproteins, enhancing their activity and stability .
Comparison with Similar Compounds
2,5-Anhydro-3,4-dideoxyhexaric acid: A similar compound where oxygen replaces selenium.
2,5-Furandicarboxylic acid, tetrahydro-: Another related compound with a different functional group arrangement.
Uniqueness: 2,5-Anhydro-3,4-dideoxy-2-selenohexaric acid is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. Selenium’s role in biological systems, particularly in antioxidant defense, makes this compound particularly valuable for research in health and disease .
Properties
CAS No. |
18721-69-2 |
|---|---|
Molecular Formula |
C6H8O4Se |
Molecular Weight |
223.10 g/mol |
IUPAC Name |
selenolane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4Se/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
WFKGWJKGEDFLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC([Se]C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)
![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)


![2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]-](/img/structure/B12120981.png)
![Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-](/img/structure/B12120985.png)

![6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121005.png)
